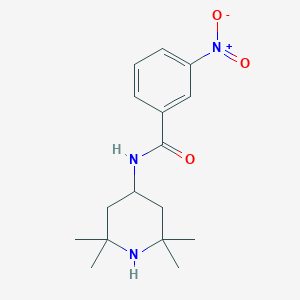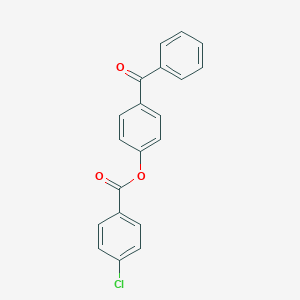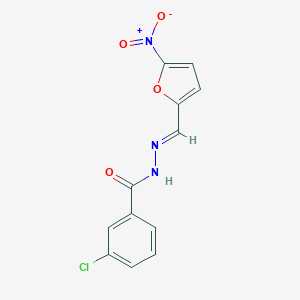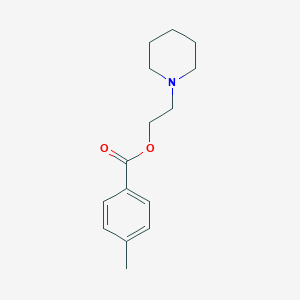![molecular formula C17H20N2O2S B378081 4,5-dimethyl-2-[(2-methylpropanoyl)amino]-N-phenylthiophene-3-carboxamide CAS No. 333359-03-8](/img/structure/B378081.png)
4,5-dimethyl-2-[(2-methylpropanoyl)amino]-N-phenylthiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-dimethyl-2-[(2-methylpropanoyl)amino]-N-phenylthiophene-3-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a thiophene ring, which is a five-membered ring containing sulfur, and various functional groups attached to it
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethyl-2-[(2-methylpropanoyl)amino]-N-phenylthiophene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of Functional Groups: The isobutyrylamino and phenyl groups are introduced through nucleophilic substitution reactions.
Final Assembly: The final step involves the coupling of the functionalized thiophene ring with the carboxamide group under specific reaction conditions, such as the use of a coupling reagent and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-dimethyl-2-[(2-methylpropanoyl)amino]-N-phenylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carboxamide group can produce amines.
Applications De Recherche Scientifique
4,5-dimethyl-2-[(2-methylpropanoyl)amino]-N-phenylthiophene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 4,5-dimethyl-2-[(2-methylpropanoyl)amino]-N-phenylthiophene-3-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-dimethyl-2-[(2-methylpropanoyl)amino]-N-phenylthiophene-3-carboxamide: shares structural similarities with other thiophene derivatives, such as 2-(isobutyrylamino)-4,5-dimethylthiophene and N-phenylthiophene-3-carboxamide.
Uniqueness
- The unique combination of functional groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
333359-03-8 |
|---|---|
Formule moléculaire |
C17H20N2O2S |
Poids moléculaire |
316.4g/mol |
Nom IUPAC |
4,5-dimethyl-2-(2-methylpropanoylamino)-N-phenylthiophene-3-carboxamide |
InChI |
InChI=1S/C17H20N2O2S/c1-10(2)15(20)19-17-14(11(3)12(4)22-17)16(21)18-13-8-6-5-7-9-13/h5-10H,1-4H3,(H,18,21)(H,19,20) |
Clé InChI |
BBONRUMFZAZRGU-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C(=O)NC2=CC=CC=C2)NC(=O)C(C)C)C |
SMILES canonique |
CC1=C(SC(=C1C(=O)NC2=CC=CC=C2)NC(=O)C(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-{[2-(1-naphthoyl)hydrazino]carbonyl}phenyl)-1-naphthamide](/img/structure/B378001.png)
![N-(2-{4-[6-(1-naphthoylamino)-1H-benzimidazol-2-yl]phenyl}-1H-benzimidazol-6-yl)-1-naphthamide](/img/structure/B378002.png)
![2-Bromo-4-[1-(3-bromo-4-methoxyphenyl)-2,2-dichloroethyl]-1-methoxybenzene](/img/structure/B378006.png)
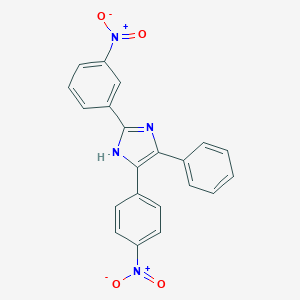
![4-{4-nitrophenyl}-5-[4-(4-{4-nitrophenyl}-2-phenyl-1H-imidazol-5-yl)phenyl]-2-phenyl-1H-imidazole](/img/structure/B378008.png)
![2-[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile](/img/structure/B378009.png)
![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3-(3,5-dichloro-2-methoxyphenyl)acrylonitrile](/img/structure/B378010.png)
![2-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile](/img/structure/B378011.png)
![3-Fluoro-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-benzamide](/img/structure/B378012.png)
![N-{2-(4-bromophenyl)-1-[(4-chloroanilino)carbonyl]vinyl}-2-furamide](/img/structure/B378016.png)
